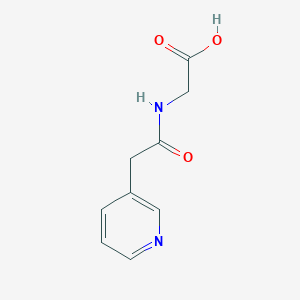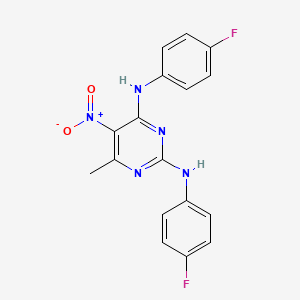
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is a synthetic organic compound characterized by the presence of fluorophenyl groups, a methyl group, and a nitro group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions using 4-fluoroaniline as a starting material.
Nitration and Methylation: The nitro group is introduced through nitration reactions using nitric acid, while the methyl group can be added via alkylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of various functional groups onto the fluorophenyl rings.
Hydrolysis: Breakdown products of the pyrimidine ring, depending on the specific conditions used.
科学研究应用
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N2,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The presence of fluorophenyl groups and the nitro group can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- N~2~,N~4~-Bis(4-fluorophenyl)-N~6~-(2-pyrimidinylmethyl)-1,3,5-triazine-2,4,6-triamine
- N~2~,N~4~-Bis(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Uniqueness
N~2~,N~4~-Bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of fluorophenyl, methyl, and nitro groups on the pyrimidine ring differentiates it from other similar compounds and may result in unique reactivity and applications.
属性
CAS 编号 |
1525-17-3 |
|---|---|
分子式 |
C17H13F2N5O2 |
分子量 |
357.31 g/mol |
IUPAC 名称 |
2-N,4-N-bis(4-fluorophenyl)-6-methyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H13F2N5O2/c1-10-15(24(25)26)16(21-13-6-2-11(18)3-7-13)23-17(20-10)22-14-8-4-12(19)5-9-14/h2-9H,1H3,(H2,20,21,22,23) |
InChI 键 |
YTMQTNNYLMRBJN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)NC2=CC=C(C=C2)F)NC3=CC=C(C=C3)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


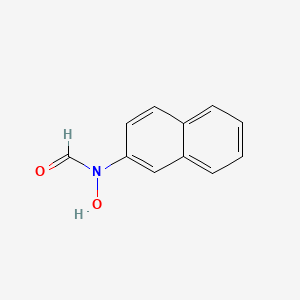
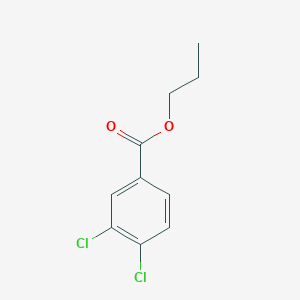
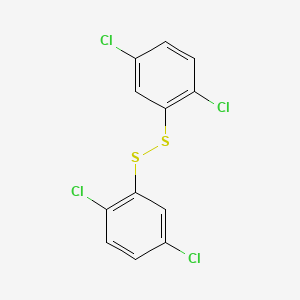
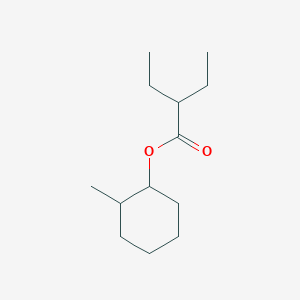
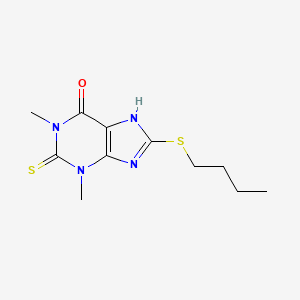
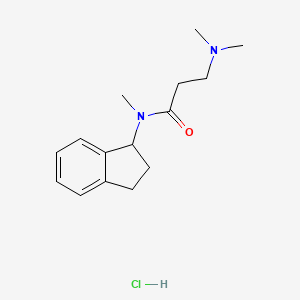
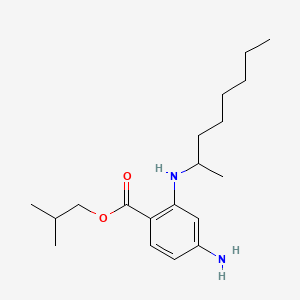
![[(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14741836.png)
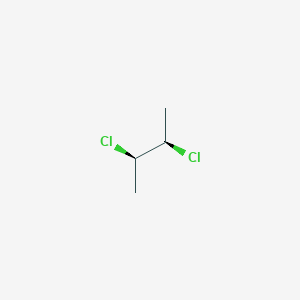

![4,4'-{[2-(5-Nitropyridin-2-yl)hydrazinylidene]methylene}dianiline](/img/structure/B14741860.png)
![Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14741864.png)
![4-Hydroxy-7-[(2-methoxyphenyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14741869.png)
